REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5](=[C:8]1[CH2:14][N:13]2[CH2:15][CH:9]1[CH2:10][CH2:11][CH2:12]2)[C:6]#[N:7])[CH3:2].[H][H]>[Pd].C(O)C>[CH2:1]([O:3][C:4](=[O:16])[CH:5]([CH:8]1[CH2:14][N:13]2[CH2:15][CH:9]1[CH2:10][CH2:11][CH2:12]2)[C:6]#[N:7])[CH3:2]
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Name
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ethyl(1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
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Quantity
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41 g
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Type
|
reactant
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Smiles
|
C(C)OC(C(C#N)=C1C2CCCN(C1)C2)=O
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Name
|
|
Quantity
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5 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Filtration and evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)C1C2CCCN(C1)C2)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |